molecular formula C21H26N2O B3440365 2,2-diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide CAS No. 10120-30-6

2,2-diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No.: B3440365
CAS No.: 10120-30-6
M. Wt: 322.4 g/mol
InChI Key: MWYOFPSSMVPDDI-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core and a piperidine-containing ethylamine side chain. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs (e.g., N-substituted 2-arylacetamides) are widely studied for their roles in drug discovery, including applications as enzyme inhibitors, receptor modulators, and antibacterial agents .

Properties

IUPAC Name

2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(22-14-17-23-15-8-3-9-16-23)20(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYOFPSSMVPDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223815
Record name α-Phenyl-N-[2-(1-piperidinyl)ethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10120-30-6
Record name α-Phenyl-N-[2-(1-piperidinyl)ethyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10120-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-N-[2-(1-piperidinyl)ethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with piperidine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(1-piperidinyl)ethyl]acetamide involves its interaction with specific molecular targets in the body. The piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This compound may act on neurotransmitter systems, influencing processes such as pain perception and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
This compound Diphenylacetamide N-(2-piperidinylethyl) Structural similarity to GPCR-targeting ligands; potential CNS activity
N-[2-(Diethylamino)ethyl]-2,2-diphenyl-N-(2-pyridylmethyl)acetamide HCl Diphenylacetamide N-(2-diethylaminoethyl), N-(2-pyridylmethyl) LD50 (mouse, intraperitoneal): 150 mg/kg; local anesthetic effects
N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide Diphenylacetamide N-(2-furylmethyl), N-(2-thienylethyl) Increased lipophilicity due to heterocyclic groups; no reported activity data
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Methoxyacetamide N-phenyl, N-(piperidin-4-yl with phenethyl chain) Source: U.S. Department of Justice; potential opioid receptor interaction (unconfirmed)
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Naphthylacetamide N-(4-methoxyphenylethyl) IC50 = 69 µM (α-glucosidase inhibition); hypoglycemic activity in diabetic rat models

Key Observations:

  • Piperidine vs. Other Amine Groups: The piperidinyl ethyl group in the target compound may enhance blood-brain barrier penetration compared to diethylaminoethyl or pyridylmethyl substituents .
  • Aromatic vs.
  • Methoxy Modifications : Methoxy-substituted analogs (e.g., ) show varied receptor affinities, suggesting substituent position critically impacts target selectivity.

Pharmacological and Toxicological Comparisons

Table 2: Activity and Toxicity Profiles of Selected Analogues

Compound Target/Activity IC50/EC50 Toxicity (LD50) Reference
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) α-Glucosidase inhibition 69 µM Not reported
2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide Unspecified No data
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Herbicidal activity EPA-regulated pesticide; moderate toxicity
N-(2-(Diethylamino)ethyl)-2-phenylacetamide Local anesthetic LD50 (mouse, intraperitoneal): 150 mg/kg

Key Findings:

  • Hypoglycemic Activity : Compound 3a (IC50 = 69 µM) demonstrates stronger α-glucosidase inhibition than its analogs (e.g., 3b, IC50 = 87 µM), highlighting the importance of naphthyl vs. nitrophenyl substituents .
  • Toxicity Trends: Diethylaminoethyl-substituted acetamides (e.g., ) exhibit higher acute toxicity compared to piperidine-containing derivatives, likely due to enhanced systemic absorption.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form stable 1-D chains via N–H⋯N hydrogen bonds, influencing solubility and stability .
  • logP and PSA : The target compound’s predicted logP (~4.5) and polar surface area (~45 Ų) suggest moderate membrane permeability, comparable to clinical-stage GPCR agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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